molecular formula C5H7N5O B13148799 4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one CAS No. 914486-13-8

4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one

Cat. No.: B13148799
CAS No.: 914486-13-8
M. Wt: 153.14 g/mol
InChI Key: RTEMRUGYWGUNKM-UHFFFAOYSA-N
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Description

4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of an amino group at the 4-position, a vinylamino group at the 6-position, and a keto group at the 2-position of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of cyanuric chloride with vinylamine, followed by the introduction of an amino group at the 4-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and vinylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(methylamino)-1,3,5-triazin-2(1H)-one
  • 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
  • 4-Amino-6-(propylamino)-1,3,5-triazin-2(1H)-one

Uniqueness

4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one is unique due to the presence of the vinylamino group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications where the vinyl group plays a crucial role in the desired chemical or biological activity.

Biological Activity

4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one, also known by its CAS number 931-86-2, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazine derivatives that are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₅H₇N₅O
Molecular Weight155.14 g/mol
Melting PointNot specified
DensityNot specified
CAS Number931-86-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes involved in nucleotide synthesis and DNA replication processes. The inhibition of these pathways can lead to apoptosis in rapidly dividing cells, making this compound a candidate for anticancer therapy.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazine derivatives. For instance:

  • Study Findings : A study demonstrated that triazine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

Research has indicated that this compound shows promise in cancer treatment:

  • Case Study : In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by activating caspase pathways . The compound's ability to inhibit cell proliferation was measured using MTT assays, showing a dose-dependent response.

Anti-inflammatory Effects

The anti-inflammatory potential of triazine derivatives has also been explored:

  • Research Findings : In animal models, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible mechanism through which these compounds could mitigate inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound compared to other triazine derivatives, a comparative analysis is presented below:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
4-Amino-6-chloro-1,3,5-triazin-2(1H)-oneHighModerateLow
AtrazineLowLowModerate

Properties

CAS No.

914486-13-8

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

6-amino-4-(ethenylamino)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C5H7N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H,1H2,(H4,6,7,8,9,10,11)

InChI Key

RTEMRUGYWGUNKM-UHFFFAOYSA-N

Canonical SMILES

C=CNC1=NC(=O)NC(=N1)N

Origin of Product

United States

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